N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Overview
Description
N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C8H13F3N2O. It is known for its application in proteomics research and has a molecular weight of 210.2 . This compound is characterized by the presence of a trifluoroethyl group attached to a piperidine ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxamide with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The trifluoroethyl group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
This compound hydrochloride: This compound has a similar structure but includes a hydrochloride group, which can affect its solubility and reactivity.
1-(2,2,2-trifluoroethyl)piperidin-4-amine: This compound differs by having an amine group instead of a carboxamide group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of the trifluoroethyl group and the piperidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O/c9-8(10,11)5-13-7(14)6-1-3-12-4-2-6/h6,12H,1-5H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTWYOHFTKEWID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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